2-Isocyanatoindan

描述

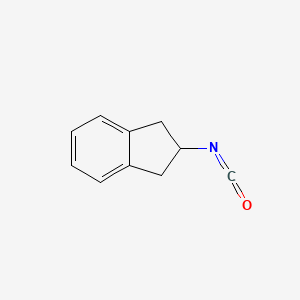

2-Isocyanatoindan is a chemical compound belonging to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. This compound is widely used in various fields, including medical, environmental, and industrial research.

属性

IUPAC Name |

2-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYNDFUOSRBYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Isocyanatoindan can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2). This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl), which then decomposes to form the isocyanate . Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant and trifluoroacetic anhydride as the catalyst .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These methods include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .

化学反应分析

Types of Reactions: 2-Isocyanatoindan undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.

Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).

Amines Reaction: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions:

Water: Catalyzed by tertiary amines.

Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

Amines: No specific catalyst required.

Major Products:

Carbamic Acid: Decomposes to carbon dioxide and an amine.

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

科学研究应用

2-Isocyanatoindan has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of polyurethanes, which are key players in the plastics industry.

Biology: Utilized in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Employed in the production of coatings, adhesives, and foams.

作用机制

The mechanism of action of 2-Isocyanatoindan involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and other polymers .

相似化合物的比较

Phenyl Isocyanate: Similar in structure but differs in the aromatic ring attached to the isocyanate group.

Hexamethylene Diisocyanate: An aliphatic isocyanate used in non-yellowing polyurethane materials.

Toluene Diisocyanate: An aromatic isocyanate widely used in the production of flexible polyurethane foams.

Uniqueness: 2-Isocyanatoindan is unique due to its indane structure, which provides distinct reactivity and properties compared to other isocyanates. This uniqueness makes it valuable in specific applications where the indane structure imparts desired characteristics.

生物活性

2-Isocyanatoindan is a compound belonging to the isocyanate family, characterized by the functional group . Isocyanates are known for their reactivity with nucleophiles, which makes them significant in various biological contexts. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is an organic compound that features an indan structure with an isocyanate functional group. This configuration contributes to its electrophilic nature, allowing it to react with various nucleophiles such as amines and alcohols, leading to diverse biological interactions.

Biological Activity

The biological activities of this compound have been explored primarily through its interactions with cellular pathways. Some key areas of research include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : As an electrophile, this compound can modulate inflammatory responses by interacting with signaling molecules involved in inflammation. This property may make it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | Induction of apoptosis |

| Anti-inflammatory | Modulation of inflammatory responses | Interaction with signaling pathways |

Case Studies

Several case studies have investigated the biological effects of isocyanates, including this compound:

- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- Inflammation Models : In vivo experiments using animal models have shown that treatment with this compound reduces markers of inflammation. These findings suggest its potential utility in conditions such as rheumatoid arthritis and other inflammatory disorders.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Electrophilic Reactions : The isocyanate group reacts with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

- Signal Transduction Pathways : Evidence suggests that this compound may influence key signaling pathways involved in cell survival and inflammation, such as NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。